![molecular formula C9H15N3 B3022322 N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine CAS No. 883544-80-7](/img/structure/B3022322.png)
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Overview
Description
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . This compound features a methyl group attached to the nitrogen atom and a methanamine group attached to the indazole ring, making it a unique structure within the indazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with formaldehyde and a primary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens or electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Halogenated or electrophile-substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has shown promise in the development of new pharmaceuticals. Its indazole structure is associated with various biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Molecular docking studies suggest interactions with key proteins involved in cancer progression .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
N-methyl derivative | MCF-7 | 15 |
N-methyl derivative | A549 | 20 |
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Studies have indicated that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Material Science
This compound is also explored in the field of material science for its potential use in synthesizing novel polymers and nanomaterials due to its unique structural properties .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-methyl derivatives against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Case Study 2: Neuroprotective Effects
Another research article focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells .
Mechanism of Action
The mechanism of action of N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- 4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium
Uniqueness
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a methyl group and a methanamine group on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a compound of interest due to its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indazole Core : The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Methylation : The nitrogen atom in the indazole structure is methylated using methyl iodide or similar reagents to yield the final product.
This compound has been noted for its moderate to high yields during synthesis, with purity levels often exceeding 95% .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .
- In vivo Studies : In animal models, this compound effectively inhibited tumor growth in xenograft models. For example, it achieved a tumor growth inhibition (TGI) of approximately 70% at doses of 10 mg/kg .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- FGFR Inhibition : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in many cancers. SAR studies indicated that modifications to the indazole scaffold significantly enhance FGFR inhibitory activity .
Compound | FGFR Inhibition IC50 (nM) | Cellular Activity IC50 (nM) |
---|---|---|
N-methyl derivative | 15.0 | 642.1 |
Optimized derivative | 2.9 | 40.5 |
Neuroprotective Effects
Recent studies have also suggested potential neuroprotective effects of this compound:
- Neuroprotection in Models : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be improved through structural modifications:
- Substituent Variations : Changes at the 4 and 6 positions on the indazole ring have been shown to enhance both enzymatic and cellular activities.
- Functional Group Influence : The presence of electron-donating groups generally increases biological activity by improving binding affinity to target proteins.
Case Studies
Several case studies highlight the efficacy and safety profile of N-methyl derivatives:
- Cancer Treatment Trials : Clinical trials involving this compound have reported manageable side effects and significant tumor response rates in patients with specific FGFR-driven tumors .
- Neurodegenerative Disease Models : In preclinical studies focusing on Alzheimer's disease models, the compound showed a reduction in amyloid-beta accumulation and improved cognitive function metrics .
Properties
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-9-7-4-2-3-5-8(7)11-12-9/h10H,2-6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHCIYGRSFZNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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